molecular formula C13H18N2O3 B5837230 2-(1-azepanylmethyl)-4-nitrophenol

2-(1-azepanylmethyl)-4-nitrophenol

Cat. No.: B5837230
M. Wt: 250.29 g/mol
InChI Key: QDKHAPDTTXJWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Azepanylmethyl)-4-nitrophenol is a nitrophenol derivative characterized by a seven-membered azepane ring attached via a methylene group to the phenolic ring at the 2-position, with a nitro group at the 4-position. This structural complexity distinguishes it from simpler nitrophenols such as 4-nitrophenol (PNP) and its isomers.

Properties

IUPAC Name

2-(azepan-1-ylmethyl)-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-13-6-5-12(15(17)18)9-11(13)10-14-7-3-1-2-4-8-14/h5-6,9,16H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKHAPDTTXJWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences
Compound Substituent at 2-Position Molecular Weight (g/mol) Key Features
4-Nitrophenol (PNP) -H 139.11 Simple structure; rapid urinary excretion via glucuronidation/sulfation .
2-Amino-4-nitrophenol -NH₂ 154.12 Amino group enhances solubility; used in dyes and pharmaceuticals .
2-(4-Methylphenyliminomethyl)-4-nitrophenol -(4-Me-C₆H₄N=CH-) ~285.3 Schiff base formation; planar structure with π-π interactions .
2-(1-Azepanylmethyl)-4-nitrophenol -(C₅H₁₀N-CH₂-) ~252.3 Azepane ring introduces steric hindrance; potential for intramolecular H-bonding .
  • Crystal Packing: Unlike planar Schiff base derivatives (e.g., 2-(4-methylphenyliminomethyl)-4-nitrophenol), the azepane ring disrupts π-π stacking, favoring C-H···π or hydrogen-bonding interactions for stabilization .

Toxicological and Metabolic Comparisons

Biomarkers and Excretion

  • 4-Nitrophenol: Rapidly excreted in urine as glucuronide/sulfate conjugates; urinary levels reflect recent exposure but are confounded by metabolism of pesticides (e.g., methyl parathion) .
  • No direct data exist, but analogous compounds show prolonged tissue retention .

Toxicity Endpoints

  • 4-Nitrophenol: Associated with methemoglobinemia, ocular effects (cataracts), and hematological changes in animal studies .
  • Azepane Derivatives: Limited data, but azepane-containing compounds often exhibit neuropharmacological activity (e.g., cholinesterase inhibition) . The nitro group may introduce redox toxicity, similar to PNP .
Table 2: Toxicity Profile Comparison
Compound Key Toxic Effects Susceptible Populations
4-Nitrophenol Methemoglobinemia, ocular damage Farmworkers, pesticide applicators
Schiff Base Derivatives Low acute toxicity; potential hepatotoxicity Not well-characterized
This compound Predicted neurotoxicity (azepane moiety) Unknown; requires in vivo studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.